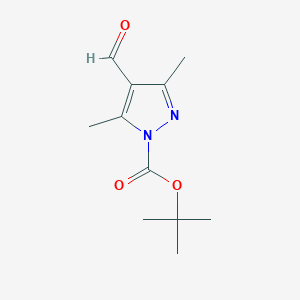

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJWODKWFMBMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383763 | |

| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-13-0 | |

| Record name | 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, and the strategic incorporation of a formyl group opens avenues for extensive functionalization.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the robust and widely applicable Vilsmeier-Haack reaction for the critical formylation step. We will explore the reaction mechanism, provide a field-tested experimental protocol, discuss characterization and analysis, and address critical safety considerations.

Synthetic Strategy & Retrosynthetic Analysis

The synthesis of the target molecule is logically approached in a two-step sequence from the commercially available starting material, 3,5-dimethylpyrazole.

-

Nitrogen Protection: The first step involves the protection of the pyrazole N-H proton with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent unwanted side reactions at the nitrogen during the subsequent electrophilic formylation and to enhance the solubility of the pyrazole intermediate in organic solvents.

-

C4-Formylation: The second and key transformation is the regioselective introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this step due to its high efficiency and selectivity for electron-rich heterocyclic systems.[2][3]

A simplified retrosynthetic overview is presented below.

Caption: Retrosynthetic disconnection of the target molecule.

Part I: Synthesis of tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (Intermediate 1)

This initial step involves the straightforward N-acylation of 3,5-dimethylpyrazole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

-

To a stirred solution of 3,5-dimethylpyrazole (1.0 eq) in an appropriate aprotic solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (1.1 eq).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) affords the pure intermediate as a solid or oil.

Reagent Summary

| Reagent | Molar Eq. | Purpose |

| 3,5-Dimethylpyrazole | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group Source |

| 4-Dimethylaminopyridine (DMAP) | 0.05 | Acylation Catalyst |

| Acetonitrile / DCM | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

| 0.5 N HCl, NaHCO₃ (aq), Brine | - | Aqueous Workup |

Part II: Vilsmeier-Haack Formylation of Intermediate 1

This is the pivotal step where the formyl group is installed. The reaction utilizes the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

The Vilsmeier-Haack Reaction: Mechanistic Insights

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with the strong Lewis acid phosphorus oxychloride. The oxygen atom of the formamide attacks the phosphorus center, leading to a cascade of events that ultimately forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][7] This process is highly exothermic and must be controlled by cooling.[4]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of Intermediate 1 acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8][9] This attack occurs regioselectively at the C4 position, which is the most electronically activated and sterically accessible site. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[7][9]

Caption: Step-by-step experimental workflow for formylation.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF via the dropping funnel over 20-30 minutes. The addition rate must be controlled to maintain the internal temperature below 10 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.

-

Reaction: Dissolve Intermediate 1 (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

-

Workup and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice and water. This quenching step is exothermic and should be performed with caution.

-

Basify the aqueous solution to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution or 3M sodium hydroxide solution while cooling in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volumes).

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford this compound as a solid.

Reagent and Conditions Summary

| Reagent / Condition | Molar Eq. / Value | Purpose / Rationale |

| Intermediate 1 | 1.0 | Substrate |

| Phosphorus oxychloride (POCl₃) | 1.2 | Vilsmeier reagent precursor |

| N,N-Dimethylformamide (DMF) | 3.0 | Vilsmeier reagent precursor & Solvent |

| Reaction Temperature | 0 °C to Room Temp. | Controls exothermicity, then allows reaction |

| Reaction Time | 2-4 hours | Typical duration for completion |

| Quenching | Ice-water | Hydrolyzes iminium intermediate |

| Basification | NaHCO₃ / NaOH | Neutralizes acidic byproducts |

| Purification | Column Chromatography | Isolates pure product |

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.9 ppm), the Boc group protons (singlet, ~1.6 ppm), and the two methyl group protons on the pyrazole ring. |

| ¹³C NMR | Resonances for the aldehyde carbonyl, the Boc carbonyl, the quaternary carbons of the Boc group, and the carbons of the pyrazole ring and methyl groups. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₂O₃ (224.26 g/mol ). |

| TLC | A single spot with a distinct Rf value from the starting material. |

| Melting Point | A sharp melting point range, indicating high purity. |

Safety and Handling of Critical Reagents

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water to produce toxic and corrosive fumes of phosphoric and hydrochloric acid. [10][11][12]Causes severe skin and eye burns. [13]* Handling: Always handle in a chemical fume hood. [13]Wear heavy-duty gloves (e.g., neoprene), a face shield in addition to safety glasses, and a lab coat. [14]Ensure an eyewash station and safety shower are immediately accessible. [13]Keep away from water and combustible materials. [10][12]* Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. Do not use water.

N,N-Dimethylformamide (DMF):

-

Hazards: A potential teratogen and liver toxin. Readily absorbed through the skin.

-

Handling: Wear appropriate gloves and handle in a well-ventilated area to avoid inhaling vapors.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving Boc protection of 3,5-dimethylpyrazole followed by a regioselective Vilsmeier-Haack formylation. This guide provides a detailed, mechanistically-grounded protocol that, when combined with rigorous safety practices, enables the efficient production of this valuable synthetic intermediate. The robustness of this procedure makes it suitable for both small-scale research applications and larger-scale production for drug development campaigns.

References

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Available at: [Link]

-

Slideshare. "Vilsmeier haack rxn." Available at: [Link]

-

NROChemistry. "Vilsmeier-Haack Reaction." Available at: [Link]

-

Wikipedia. "Vilsmeier–Haack reaction." Available at: [Link]

-

Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, vol. 2019, no. 5, 2019, pp. 299-313. Available at: [Link]

-

Dar, A. M., & Shamsuzzaman. "VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES." European Chemical Bulletin, vol. 3, no. 12, 2014, pp. 1104-1106. Available at: [Link]

-

Petrikaite, V., & Taraseviciene, L. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, vol. 2021, no. 2, 2021, p. M1228. Available at: [Link]

-

Finar, I. L., & Hurlock, R. J. "Vilsmeier-Haack formylation of 1H-pyrazoles." Journal of the Chemical Society, 1957, pp. 3024-3028. Available at: [Link]

-

Kumpf, S., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 24, no. 23, 2019, p. 4363. Available at: [Link]

- Google Patents. "Method for purifying pyrazoles." WO2011076194A1.

- Google Patents. "Process for the purification of pyrazoles." DE102009060150A1.

-

Air Liquide Malaysia. "Phosphorus Oxychloride Safety Data Sheet." Available at: [Link]

-

NIOSH Pocket Guide to Chemical Hazards. "Phosphorus oxychloride." Centers for Disease Control and Prevention. Available at: [Link]

- Google Patents. "4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use." WO2015067782A1.

-

Royal Society of Chemistry. "[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions." Available at: [Link]

-

de Oliveira, C. S. A., et al. "Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction." Synthetic Communications, vol. 44, no. 1, 2014, pp. 84-91. Available at: [Link]

-

da Rosa, G. F., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, vol. 8, no. 19, 2023, pp. 17096-17109. Available at: [Link]

-

Sanna, M. L., et al. "Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists." Journal of Medicinal Chemistry, vol. 58, no. 18, 2015, pp. 7424-7436. Available at: [Link]

-

Lead Sciences. "tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate." Available at: [Link]

-

Al-Masoudi, W. A., et al. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemical Methodologies, vol. 5, no. 3, 2021, pp. 243-251. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier haack rxn | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. my.airliquide.com [my.airliquide.com]

Physicochemical properties of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, a robust synthesis protocol grounded in established chemical principles, spectral characteristics, and its application potential.

Introduction: The Strategic Value of a Bifunctional Pyrazole Scaffold

Substituted pyrazoles are a cornerstone of many FDA-approved drugs due to their metabolic stability and versatile biological activity. The subject of this guide, this compound, is a particularly valuable synthetic intermediate. Its structure incorporates two key features that enable a wide range of subsequent chemical modifications:

-

An N-Boc protecting group , which stabilizes the pyrazole ring and can be selectively removed under acidic conditions to allow for further N-functionalization.

-

A formyl group at the C4 position , which serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form larger, more complex heterocyclic systems.

The strategic placement of these functional groups makes this molecule an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.

Chemical Identity and Structure

A clear identification of the molecular structure is fundamental for any synthetic application.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 844891-13-0[1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| PubChem CID | 2795543[2] |

Physicochemical Properties

The physical properties of a compound are critical for planning reactions, purification, and storage. While comprehensive experimental data for this specific molecule is not widely published, key parameters have been reported by chemical suppliers or can be calculated.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid (predicted) | - |

| Boiling Point | 338.2 °C at 760 mmHg | [1] |

| Flash Point | 158.3 °C | [1] |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis and Purification: A Field-Proven Approach

A robust and reproducible synthesis is paramount for utilizing this building block. While a single publication detailing the end-to-end synthesis is elusive, a reliable two-step pathway can be constructed based on well-established named reactions and precedents in pyrazole chemistry. The proposed synthesis begins with the formylation of a suitable pyrazole precursor, followed by the introduction of the N-Boc protecting group.

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

Causality: The direct Vilsmeier-Haack formylation of unsubstituted 3,5-dimethyl-1H-pyrazole is challenging. This is because electrophilic attack tends to occur at a ring nitrogen atom rather than the C4 position, deactivating the ring towards further substitution[3][4]. A successful strategy involves temporarily protecting the N1 position with a group that can be easily removed, such as a 2-(methoxycarbonyl)ethyl group, to direct formylation to the C4 position, followed by deprotection[3][4].

Protocol:

-

N-Alkylation (Protection): React 3,5-dimethyl-1H-pyrazole with methyl acrylate. This adds a protecting group to the N1 position, leaving the C4 position as the most electron-rich site for electrophilic attack.

-

Vilsmeier-Haack Reaction: Treat the N-alkylated pyrazole with the Vilsmeier reagent (generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) at elevated temperatures (e.g., 90-100 °C)[3][5]. The Vilsmeier reagent is a mild electrophile suitable for formylating electron-rich heterocycles[6][7].

-

Hydrolysis and Decarboxylation (Deprotection): The resulting propionate ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH). Subsequent heating (e.g., to 250 °C) induces decarboxylation, cleanly removing the protecting group and yielding the desired intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde[3][4].

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Step 2: Synthesis of this compound (Final Product)

Causality: With the formyl group in place, the final step is the protection of the remaining N-H group. The tert-butyloxycarbonyl (Boc) group is ideal as it provides excellent stability under a wide range of conditions but can be easily removed with acid when desired. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Protocol:

-

Reaction Setup: Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in an aprotic solvent such as acetonitrile or dichloromethane.

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) and a suitable base. A non-nucleophilic organic base like triethylamine (TEA) is often used, and a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction[8].

-

Reaction Conditions: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 0.5 N HCl) to remove the base and catalysts, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure solid product[8].

Spectral Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.9-10.1 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups at the C3 and C5 positions, likely appearing around δ 2.4-2.7 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, is expected around δ 1.6-1.7 ppm.

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal in the downfield region, expected around δ 185-190 ppm.

-

Boc Carbonyl (C=O): A signal around δ 147-150 ppm.

-

Pyrazole Ring Carbons (C3, C4, C5): Signals for C3 and C5 would be in the δ 140-155 ppm range, while the C4 carbon (bearing the formyl group) would be around δ 115-125 ppm.

-

tert-Butyl Quaternary Carbon: Expected around δ 85-87 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 27-29 ppm.

-

Pyrazole Methyl Carbons: Signals in the upfield region, likely around δ 10-15 ppm.

IR Spectroscopy (ATR):

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

Boc C=O Stretch: A strong absorption band around 1725-1750 cm⁻¹.

-

C-H Stretch (sp² and sp³): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z = 225.12.

-

[M+Na]⁺: Expected at m/z = 247.10.

-

Fragmentation: A characteristic loss of the tert-butyl group (-57) or the entire Boc group (-101) is highly probable.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its key functional groups.

-

Aldehyde Group Chemistry: The formyl group is a gateway to a vast array of chemical transformations. It readily undergoes nucleophilic addition and condensation reactions. This allows for its conversion into amines (via reductive amination), alcohols (via reduction), alkenes (via Wittig olefination), and various other heterocyclic rings (via condensation with bifunctional nucleophiles). This versatility makes it a powerful tool for library synthesis. For instance, 4-formylpyrazoles are widely used as precursors for pyrazole-fused pyridazines, pyrimidines, and other systems of medicinal interest[3][9].

-

N-Boc Group Chemistry: The Boc group provides robust protection during multi-step syntheses but can be cleanly cleaved under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane). This unmasks the N-H group, allowing for subsequent reactions such as N-arylation or N-alkylation, further expanding the accessible chemical space.

-

Application in Kinase and Enzyme Inhibition: The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. The ability to elaborate the C4 position and functionalize the N1 position allows for the precise positioning of pharmacophoric groups to interact with specific enzyme active sites. For example, related 4-(indol-3-yl)-pyrazole derivatives have been developed as potent inhibitors of tryptophan 2,3-dioxygenase (TDO2), an important target in cancer immunotherapy.

Safety and Handling

Based on analogous compounds like tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, this substance should be handled with care in a well-ventilated area, preferably a chemical fume hood[10].

-

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[10]

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection[10][11].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult a full Safety Data Sheet before handling any chemical and perform a thorough risk assessment.

References

-

Bakr F. Abdel-Wahab, et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

- Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-11.

- El-Shehry, M. F. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved January 21, 2026, from [Link]

-

Lead Sciences. (n.d.). tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

-

MDPI. (2020). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

ResearchGate. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Retrieved January 21, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H16N2O3 | CID 2795543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Boc-Protected Formyl Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-protected formyl pyrazoles are pivotal building blocks in medicinal chemistry, valued for their role in the synthesis of complex pharmaceutical agents. Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for their characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for a representative molecule, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. We will dissect the spectral features, explain the underlying principles governing chemical shifts, and provide field-proven experimental protocols to ensure accurate and reproducible results.

Introduction: The Significance of Boc-Formyl Pyrazoles

The pyrazole motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of a formyl group (-CHO) provides a versatile chemical handle for further elaboration into a wide array of functional groups. Protecting the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group serves two critical functions:

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the pyrazole ring towards certain electrophilic reactions while directing substitution patterns.

-

Prevention of Tautomerism: Unprotected pyrazoles can undergo annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms. This leads to signal averaging in NMR spectra, complicating interpretation[1][2]. N1-Boc protection locks the molecule in a single tautomeric form, resulting in sharp, well-defined NMR signals essential for unambiguous structural confirmation.

Given their synthetic importance, a comprehensive understanding of the NMR spectral characteristics of these intermediates is crucial for quality control, reaction monitoring, and final structure verification.

Synthesis of a Model Compound: tert-Butyl 4-Formyl-1H-pyrazole-1-carboxylate

To ground our spectral analysis in a real-world context, we first consider a standard synthesis protocol. The target compound is readily prepared from commercially available 1H-pyrazole-4-carboxaldehyde.

Experimental Protocol: Synthesis

A robust and scalable method for the N-Boc protection of 1H-pyrazole-4-carboxaldehyde is as follows[3]:

-

Dissolution: Dissolve 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile (MeCN).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. For enhanced reaction rates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included[3].

-

Reaction: Stir the mixture at room temperature overnight (approx. 18 hours).

-

Work-up: Concentrate the reaction mixture in vacuo. Dilute the resulting residue with water and perform an extraction with ethyl acetate (EtOAc).

-

Purification: Wash the combined organic phases with dilute HCl and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the product, typically as a solid.

This straightforward procedure provides high-purity material suitable for detailed NMR analysis.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, the spectrum is characterized by three distinct, well-resolved singlets.

Causality of Chemical Shifts

The position (chemical shift, δ) of each proton signal is dictated by its local electronic environment. Electron-withdrawing groups, such as the formyl and Boc-carbonyl groups, pull electron density away from nearby protons, "deshielding" them from the applied magnetic field and shifting their signals downfield (to a higher ppm value)[4].

-

Formyl Proton (-CHO): This proton is directly attached to the highly deshielding carbonyl carbon. Its signal is the furthest downfield, appearing as a sharp singlet.

-

Pyrazole Ring Protons (H3 & H5): These protons are attached to an aromatic heterocycle and are deshielded by both the ring current and the electron-withdrawing effects of the adjacent formyl and N-Boc groups. In the C4-substituted isomer, H3 and H5 are chemically distinct but do not couple to each other, thus appearing as two separate singlets.

-

Boc Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They are in an aliphatic, shielded environment, resulting in a strong singlet signal at the most upfield position, integrating to 9H[5].

Data Presentation: ¹H NMR of tert-Butyl 4-Formyl-1H-pyrazole-1-carboxylate

The following table summarizes the typical ¹H NMR data recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl (CHO) | ~9.93 | Singlet (s) | 1H |

| Pyrazole H5 | ~9.04 | Singlet (s) | 1H |

| Pyrazole H3 | ~8.22 | Singlet (s) | 1H |

| Boc (-C(CH₃)₃) | ~1.61 | Singlet (s) | 9H |

| Data sourced from reference[3]. |

graph "1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Molecule structure mol [pos="0,0!", label=<"0" CELLBORDER="1" CELLSPACING="0">

"c1" BGCOLOR="#F1F3F4">tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

"0" CELLBORDER="0" CELLSPACING="5"> "h_cho" BGCOLOR="#EA4335", STYLE="ROUNDED"> "#FFFFFF">CHO "h_h5" BGCOLOR="#4285F4", STYLE="ROUNDED"> "#FFFFFF">H5 "h_h3" BGCOLOR="#34A853", STYLE="ROUNDED"> "#FFFFFF">H3 "h_boc" BGCOLOR="#FBBC05", STYLE="ROUNDED"> "#FFFFFF">Boc (9H)

>]; // Chemical shift axis axis [pos="0,-2!", label="¹H Chemical Shift (δ, ppm)"]; p10 [pos="4,-2!", label="10"]; p8 [pos="2,-2!", label="8"]; p6 [pos="0,-2!", label="6"]; p4 [pos="-2,-2!", label="4"]; p2 [pos="-4,-2!", label="2"]; p0 [pos="-6,-2!", label="0"]; p10 -- p8 -- p6 -- p4 -- p2 -- p0 [style=invis]; // Signal assignments s_cho [pos="3.9,-1.5!", label="~9.93", fontcolor="#EA4335"]; s_h5 [pos="3.0,-1.5!", label="~9.04", fontcolor="#4285F4"]; s_h3 [pos="2.2,-1.5!", label="~8.22", fontcolor="#34A853"]; s_boc [pos="-4.4,-1.5!", label="~1.61", fontcolor="#FBBC05"]; // Connectors mol:h_cho:s -> s_cho [minlen=1]; mol:h_h5:s -> s_h5 [minlen=1]; mol:h_h3:s -> s_h3 [minlen=1]; mol:h_boc:s -> s_boc [minlen=1];

}graph "13C_NMR_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Molecule structure mol [pos="0,0!", label=<"0" CELLBORDER="1" CELLSPACING="0">

"c1" BGCOLOR="#F1F3F4">tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

"0" CELLBORDER="0" CELLSPACING="5"> "c_cho" BGCOLOR="#EA4335", STYLE="ROUNDED"> "#FFFFFF">CHO "c_boc_co" BGCOLOR="#FBBC05", STYLE="ROUNDED"> "#FFFFFF">Boc C=O "c_pz" BGCOLOR="#4285F4", STYLE="ROUNDED"> "#FFFFFF">Pyrazole "c_boc_q" BGCOLOR="#34A853", STYLE="ROUNDED"> "#FFFFFF">Boc Quat. C "c_boc_me" BGCOLOR="#5F6368", STYLE="ROUNDED"> "#FFFFFF">Boc Me

>]; // Chemical shift axis axis [pos="0,-2!", label="¹³C Chemical Shift (δ, ppm)"]; p200 [pos="6,-2!", label="200"]; p150 [pos="3,-2!", label="150"]; p100 [pos="0,-2!", label="100"]; p50 [pos="-3,-2!", label="50"]; p0 [pos="-6,-2!", label="0"]; p200 -- p150 -- p100 -- p50 -- p0 [style=invis]; // Signal assignments s_cho [pos="5.5,-1.5!", label="~186", fontcolor="#EA4335"]; s_boc_co [pos="3.2,-1.5!", label="~147", fontcolor="#FBBC05"]; s_pz [pos="1.5,-1.5!", label="120-146", fontcolor="#4285F4"]; s_boc_q [pos="-1.4,-1.5!", label="~86", fontcolor="#34A853"]; s_boc_me [pos="-5.2,-1.5!", label="~28", fontcolor="#5F6368"]; // Connectors mol:c_cho:s -> s_cho [minlen=1]; mol:c_boc_co:s -> s_boc_co [minlen=1]; mol:c_pz:s -> s_pz [minlen=1]; mol:c_boc_q:s -> s_boc_q [minlen=1]; mol:c_boc_me:s -> s_boc_me [minlen=1];

}

Sources

Unraveling the Enigma of CAS Number 1362779-79-7: A Case of Uncharted Chemical Territory

For Immediate Release

Shanghai, China – January 21, 2026 – In the vast and meticulously cataloged world of chemical compounds, the Chemical Abstracts Service (CAS) registry number serves as a unique and unambiguous identifier. However, extensive database searches for CAS number 1362779-79-7 have yielded no corresponding substance, presenting a rare case of an uncharacterized identifier within publicly accessible scientific and regulatory repositories. This lack of data precludes the creation of an in-depth technical guide as requested.

Typically, a CAS number is assigned to a specific chemical substance, allowing researchers, scientists, and drug development professionals to access a wealth of information regarding its properties, synthesis, safety, and applications. The absence of any information linked to CAS number 1362779-79-7 suggests several possibilities:

-

Typographical Error: The number may contain a typographical error, with one or more digits being incorrect.

-

Novel or Proprietary Substance: The CAS number could have been recently assigned to a novel compound that has not yet been publicly disclosed. It may be part of a confidential patent application or internal corporate research.

-

Data Entry Lag: There might be a delay between the assignment of the CAS number and its population in publicly searchable databases.

Without the foundational identification of the chemical entity, it is impossible to provide the requested in-depth technical guide. Key information required for such a guide, including molecular structure, physicochemical properties, synthesis methods, and analytical characterization protocols, remains unknown.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the CAS Number: The primary and most crucial step is to double-check the accuracy of the CAS number 1362779-79-7. Cross-reference the number with the original source document, whether it be a patent, a scientific publication, or a corporate database.

-

Consult the Source: If the CAS number was obtained from a specific publication or patent, a thorough review of that document is warranted. It may contain the chemical name, structure, or other identifying information that can be used to perform a more targeted search.

-

Contact Chemical Abstracts Service: As the authoritative source for CAS registry numbers, the Chemical Abstracts Service may be able to provide information on the status of this particular number.

The scientific community relies on the precision and accessibility of chemical data. While the current mystery surrounding CAS number 1362779-79-7 prevents a detailed characterization, it also underscores the importance of accurate data citation and verification in research and development.

We remain committed to providing comprehensive and accurate scientific information. Should the identity of the substance corresponding to CAS number 1362779-79-7 become available, we will be prepared to develop the in-depth technical guide as originally envisioned.

The Role of the Boc Protecting Group in Modern Pyrazole Synthesis: A Guide to Strategy, Mechanism, and Execution

An In-Depth Technical Guide:

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of molecular design, appearing in a vast array of therapeutic agents from anti-inflammatory drugs like Celecoxib to targeted oncology treatments.[1][2] However, the synthesis of precisely substituted pyrazoles presents a significant challenge due to the competing reactivity of its two nitrogen atoms and three carbon atoms. Regioselective functionalization is paramount, and achieving it efficiently requires a robust and predictable synthetic strategy.

This guide provides a deep dive into the use of the tert-butoxycarbonyl (Boc) protecting group, a critical tool for mastering the regioselective synthesis of complex pyrazoles. We will move beyond simple procedural descriptions to explore the underlying principles, mechanistic rationale, and practical execution of Boc-protected pyrazole chemistry, empowering you to leverage this strategy with confidence and precision.

The Strategic Imperative for N-Protection in Pyrazole Synthesis

The pyrazole ring, while aromatic, possesses distinct sites of reactivity that can lead to mixtures of isomers during functionalization. The primary challenges include:

-

Tautomerism: Unsubstituted or monosubstituted pyrazoles exist as a mixture of tautomers, complicating direct N-alkylation or N-arylation.

-

Competing C-H Acidity: The protons at the C3, C4, and C5 positions have different acidities, but direct deprotonation can often lack selectivity. Electrophilic aromatic substitution typically favors the C4 position due to the electronic nature of the ring.[3]

The introduction of a protecting group on one of the nitrogen atoms is the most effective strategy to overcome these issues. The Boc group has emerged as a particularly advantageous choice due to its unique combination of properties:

-

Robustness and Orthogonality: The Boc group is stable to a wide range of nucleophilic, basic, and catalytic hydrogenation conditions, allowing for extensive modification of the pyrazole core or other parts of the molecule.[4][5] Its lability under acidic conditions provides a clean and efficient deprotection pathway that is orthogonal to many other protecting groups.[6][7]

-

Directing Group Ability: Crucially, the bulky and electron-withdrawing Boc group serves as a powerful directing group for deprotonation. It sterically encumbers the N1 position and electronically acidifies the adjacent C5 proton, enabling highly regioselective lithiation and subsequent reaction with electrophiles at this position.[3][8]

This directing effect is the cornerstone of the Boc group's utility in modern pyrazole synthesis, transforming a potentially non-selective process into a predictable and high-yielding functionalization strategy.

Experimental Workflows: From Protection to Functionalization

This section details the core experimental protocols for a complete Boc-directed pyrazole synthesis campaign. The methodologies are designed to be self-validating, with clear rationales for each step.

The introduction of the Boc group is typically a straightforward and high-yielding reaction. The most common method involves the reaction of a pyrazole with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base.

Causality Behind Experimental Choices:

-

Reagent: (Boc)₂O is a stable, easy-to-handle anhydride that acts as the electrophilic source of the "Boc⁺" equivalent.

-

Base: A non-nucleophilic base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) is used to deprotonate the pyrazole N-H, generating the pyrazolate anion, which is the active nucleophile.[9] DMAP is a more potent acylation catalyst and can be used in catalytic amounts to accelerate the reaction.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are used to prevent side reactions with the highly reactive (Boc)₂O.[10][11]

Detailed Step-by-Step Methodology: [10][12]

-

Setup: In a fume hood, suspend the starting pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M) in a dry round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.05 eq.) to the suspension and stir until a clear solution is obtained (if the pyrazole is soluble).

-

Reagent Addition: Separately, prepare a solution of (Boc)₂O (1.05 eq.) in a small volume of DCM. Add this solution dropwise to the pyrazole mixture at room temperature. If the reaction is highly exothermic, an ice bath can be used to maintain control.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours). A common eluent system is a mixture of heptane and ethyl acetate.

-

Work-up: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

| Base/Catalyst | Solvent | Typical Yield | Reference |

| Triethylamine (Et₃N) | DCM | >90% | [10] |

| DMAP (catalytic), Et₃N | DCM | >95% | [9] |

| None (neat) | PEG-400 | 95% | [9] |

| Pyridine | Pyridine | 94% (di-Boc) | [11] |

This step is the strategic core of the methodology. The N-Boc group directs deprotonation exclusively to the C5 position using a strong, non-nucleophilic base, typically an organolithium reagent or a lithium amide.

Mechanism of C5-Direction: The regioselectivity arises from a combination of steric and electronic factors. The bulky tert-butyl group of the Boc protectorate sterically hinders the approach of the base to the C3 position. Concurrently, the electron-withdrawing nature of the Boc group's carbonyl moiety inductively acidifies the adjacent C5 proton, making it the most kinetically favorable site for deprotonation by a strong base. This forms a stable 5-lithiated pyrazole intermediate, which is a potent nucleophile.[3][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. japsonline.com [japsonline.com]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

This guide provides an in-depth exploration of the synthetic pathway to obtain tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The narrative is structured to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic considerations underpinning the synthesis.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities. The target molecule, this compound, is a particularly valuable intermediate. The presence of the formyl group at the 4-position offers a reactive handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides stability and enhances solubility in organic solvents, facilitating subsequent reactions. This guide will delineate a robust and reliable synthetic route, starting from readily available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from the commercially available 3,5-dimethyl-1H-pyrazole. The key transformations are:

-

N-protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the pyrazole nitrogen. This is a crucial step as the unprotected pyrazole is less reactive in the subsequent formylation step.

-

Formylation: Introduction of the formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, known for its efficiency and regioselectivity in formylating electron-rich heterocyclic systems.

This strategic approach ensures a high-yielding and scalable synthesis, suitable for both research and developmental applications.

Part 1: Synthesis of the Core Precursor: 3,5-dimethyl-1H-pyrazole

The journey to our target molecule begins with the synthesis of the foundational pyrazole ring system. The most common and efficient method for preparing 3,5-dimethyl-1H-pyrazole is through the condensation of acetylacetone with hydrazine hydrate.[1]

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

-

To this solution, add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 3,5-dimethyl-1H-pyrazole can be purified by recrystallization from a suitable solvent such as ethanol/water or by sublimation.

Part 2: Protection of the Pyrazole Nitrogen: Synthesis of tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate

With the pyrazole core in hand, the next critical step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is essential as N-unsubstituted 3,5-dimethyl-1H-pyrazole is known to be unreactive towards Vilsmeier-Haack formylation at the 4-position.[2] The Boc group serves to activate the ring towards electrophilic substitution and ensures the desired regioselectivity.

Experimental Protocol: Synthesis of tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in the chosen solvent (DCM or MeCN) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) or a catalytic amount of DMAP to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 3: The Key Formylation Step: Vilsmeier-Haack Reaction

The final step in our synthetic sequence is the regioselective formylation of the Boc-protected pyrazole at the C4 position. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose.[3][4][5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanistic Insight: The Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent to form a stable intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the mixture is basic (pH > 8).

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure this compound.

Summary of Reagents and Their Roles

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Acetylacetone | C₅H₈O₂ | 100.12 | Pyrazole ring precursor | Readily available and cost-effective. |

| Hydrazine hydrate | H₆N₂O | 50.06 | Pyrazole ring precursor | Can be corrosive and toxic; handle with care. |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc protecting group source | Moisture sensitive. |

| Triethylamine | C₆H₁₅N | 101.19 | Base for Boc protection | Use anhydrous for best results. |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Vilsmeier reagent precursor | Use anhydrous for the Vilsmeier-Haack reaction. |

| Phosphorus oxychloride | POCl₃ | 153.33 | Vilsmeier reagent precursor | Highly corrosive and reacts violently with water. |

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to the target molecule.

Mechanistic Diagram of the Vilsmeier-Haack Formylation

Caption: Mechanism of the Vilsmeier-Haack reaction.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and well-documented pathway to this compound. The individual steps are robust and high-yielding, making this methodology suitable for a range of applications from small-scale laboratory synthesis to larger-scale production. The strategic use of N-protection followed by a regioselective Vilsmeier-Haack formylation exemplifies a classic and effective approach in heterocyclic chemistry. The resulting formylated pyrazole is a versatile intermediate, poised for further elaboration into a diverse array of complex molecules with potential therapeutic applications.

References

- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.

-

(2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28283-28311. [Link]

- (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(phenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications as a precursor for the synthesis of heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-194.

- (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(12), 4524-4536.

-

(2020). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 85(21), 13915-13923. [Link]

-

(2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.

- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

PubMed. (2020). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

-

MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

Sources

- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. growingscience.com [growingscience.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity profile, and its role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound.

Compound Identification and Structural Elucidation

IUPAC Name: this compound

The structure of this compound features a pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with methyl groups at positions 3 and 5, and a formyl (aldehyde) group at position 4. The nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group. This Boc protecting group is crucial for modulating the reactivity of the pyrazole ring and enhancing its solubility in organic solvents, making it a more tractable intermediate in multi-step syntheses.

Chemical Structure:

Key Structural Features:

-

Pyrazole Core: A privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2]

-

3,5-Dimethyl Substitution: These methyl groups influence the steric and electronic properties of the pyrazole ring, potentially impacting binding interactions with biological targets.

-

4-Formyl Group: A versatile chemical handle that can participate in a wide array of chemical transformations, allowing for the introduction of diverse functional groups.

-

N-Boc Protecting Group: Provides stability to the pyrazole ring during synthetic manipulations and can be readily removed under acidic conditions to reveal the N-H for further functionalization.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be logically approached in a two-step sequence: first, the formylation of the pyrazole core, followed by the protection of the ring nitrogen.

Overall Synthetic Scheme:

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a predictive assessment based on structural analysis and outlines detailed experimental protocols for its empirical determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a common motif in a wide array of biologically active molecules. The presence of a formyl group provides a reactive handle for further synthetic transformations, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of modulating the reactivity of the pyrazole nitrogen. The additional methyl groups at the 3 and 5 positions influence the molecule's steric and electronic properties, which in turn can impact its biological activity and physical properties, including solubility. A clear understanding of its solubility in various organic solvents is paramount for its efficient synthesis, purification, and incorporation into drug discovery pipelines.

Predictive Analysis of Solubility

While specific experimental solubility data for this compound is not extensively available in public literature, a robust prediction of its solubility profile can be derived from its structural features and established principles of organic chemistry. The adage "like dissolves like" serves as a fundamental guide, where the polarity of the solute and solvent are the primary determinants of solubility.

The structure of this compound can be dissected into several key functional components that dictate its overall polarity and potential for intermolecular interactions:

-

Pyrazole Core: The pyrazole ring itself is a polar aromatic heterocycle containing two nitrogen atoms.

-

Formyl Group (-CHO): The aldehyde functionality is polar due to the carbon-oxygen double bond and can act as a hydrogen bond acceptor.

-

tert-Butyl Carboxylate Group (-COOBut): The bulky, nonpolar tert-butyl group will decrease the overall polarity of the molecule and may sterically hinder interactions. The carboxylate moiety, however, introduces polarity and potential hydrogen bond accepting sites.

-

Dimethyl Substitution: The two methyl groups are nonpolar and will contribute to the lipophilicity of the molecule.

Based on this analysis, this compound is expected to be a moderately polar compound. Its solubility will be favored in solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant dissolution in nonpolar, hydrocarbon-based solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have significant dipole moments and can effectively solvate the polar regions of the pyrazole derivative. Acetone and ethyl acetate, with their carbonyl groups, can also act as hydrogen bond acceptors for the formyl proton. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar, their ability to form strong hydrogen bond networks with themselves may slightly hinder the dissolution of the solute compared to polar aprotic solvents. However, they can act as hydrogen bond donors to the carbonyl and formyl oxygens. |

| Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar, aprotic solvents with a strong capacity for dissolving a wide range of organic compounds. Pyrazole and its derivatives generally show good solubility in these solvents.[1] |

Experimental Determination of Solubility

To move beyond prediction and obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe established methods for determining the solubility of a solid organic compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Isothermal Shake-Flask Method

This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated in g/L or mol/L using the following formula:

S (g/L) = (mass of solute in g) / (volume of solvent in L)

The following diagram illustrates the workflow for the isothermal shake-flask method.

High-Throughput Screening (HTS) Method using HPLC/GC

For a more rapid assessment of solubility across a wider range of solvents, a high-throughput method coupled with a chromatographic technique is often employed.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC or GC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: In a 96-well plate, add a small, known amount of the solid compound to each well.

-

Solvent Addition: Add a known volume of each test solvent to the respective wells.

-

Equilibration: Seal the plate and agitate it at a constant temperature for a set period.

-

Centrifugation: Centrifuge the plate to pellet the undissolved solid.

-

Sampling and Dilution: Carefully transfer a small aliquot of the supernatant from each well to a new plate and dilute with a suitable solvent for chromatographic analysis.

-

Analysis: Inject the diluted samples into the HPLC or GC system.

-

Calculation: Determine the concentration of the saturated solution from the peak area using the calibration curve.

The following diagram illustrates the workflow for the HTS solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Hexane | To be determined | To be determined |

| Toluene | To be determined | To be determined |

| Dichloromethane | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined |

| Acetone | To be determined | To be determined |

| Acetonitrile | To be determined | To be determined |

| Methanol | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Dimethylformamide | To be determined | To be determined |

| Dimethyl Sulfoxide | To be determined | To be determined |

The results from these experiments will provide crucial insights for chemists and pharmaceutical scientists. For instance, solvents with high solubility would be ideal for reaction media and for preparing concentrated stock solutions. Solvents with moderate solubility might be suitable for purification by crystallization, where the compound is soluble at elevated temperatures but precipitates upon cooling. A poor solvent can be used as an anti-solvent in crystallization processes.

Conclusion

While a definitive experimental value for the solubility of this compound in various organic solvents requires empirical determination, a strong predictive framework can be established based on its molecular structure. The protocols outlined in this guide provide robust methodologies for obtaining this critical data. A thorough understanding of the solubility of this important building block will undoubtedly facilitate its application in the synthesis of novel therapeutic agents and accelerate the drug development process.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]

-

American Chemical Society. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 881-883. [Link]

Sources

The Advent of a Versatile Scaffold: Discovery and Foundational Synthesis of Substituted 4-Formylpyrazoles

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. Among its myriad derivatives, substituted 4-formylpyrazoles represent a uniquely valuable class, serving as pivotal intermediates for the synthesis of complex molecular architectures. The introduction of the C4-formyl group—a versatile synthetic handle—unlocks limitless possibilities for derivatization, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides an in-depth exploration of the historical context, discovery, and seminal synthetic methodologies for accessing substituted 4-formylpyrazoles. We will delve into the foundational Knorr pyrazole synthesis, elucidate the challenges of C4-functionalization, and detail the breakthrough application of the Vilsmeier-Haack reaction, which remains the most robust and widely adopted method for their preparation. This guide integrates mechanistic insights, detailed experimental protocols, and the strategic rationale behind key synthetic choices, offering a comprehensive resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its role in a wide range of therapeutics. Marketed drugs containing the pyrazole motif span numerous indications, from oncology (e.g., Ruxolitinib, Axitinib) to erectile dysfunction (Sildenafil) and HIV (Lenacapavir), underscoring the scaffold's therapeutic versatility.[2]

The functionalization of the pyrazole ring is key to modulating its pharmacological profile. While positions 1, 3, and 5 are often defined during the initial ring-forming reaction, the C4 position presents a unique opportunity for strategic modification. Electrophilic substitution reactions preferentially occur at this electron-rich C4 position, making it an ideal site for introducing functional groups.[1][3] Of these, the formyl group (-CHO) is arguably the most powerful. It serves as a versatile synthetic linchpin, readily participating in a vast array of chemical transformations—including reductive amination, oxidation, olefination, and condensation reactions—to generate diverse libraries of novel compounds. This guide focuses on the discovery and first synthesis of 4-formylpyrazoles, a critical development that significantly expanded the synthetic utility of the pyrazole scaffold.

Historical Context: The Dawn of Pyrazole Synthesis

The Knorr Synthesis: A Foundational Discovery (1883)

The journey into pyrazole chemistry began in 1883 with Ludwig Knorr.[1] The first synthesis of a substituted pyrazole was achieved through the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound, a reaction now famously known as the Knorr pyrazole synthesis.[1][4] This method remains a straightforward and principal approach for constructing the pyrazole core.[4]

The reaction proceeds via the initial condensation of hydrazine onto one of the carbonyl groups of the 1,3-diketone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge, however, arises when using unsymmetrical 1,3-diketones, as the reaction can produce a mixture of two regioisomers, complicating purification and reducing the yield of the desired product.[5]

Caption: The Knorr Pyrazole Synthesis Workflow.

The Challenge of C4-Functionalization

With the pyrazole core readily accessible, attention turned to its functionalization. The pyrazole ring is an electron-rich aromatic system. Quantum chemical calculations and experimental evidence show that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack.[1] This inherent reactivity provided a clear theoretical pathway for introducing substituents directly onto the ring, setting the stage for the development of a targeted formylation method.

The Vilsmeier-Haack Reaction: A Breakthrough in C4-Formylation